Blennolide A Blennolide A
Brand Name: Vulcanchem
CAS No.:
VCID: VC1952026
InChI: InChI=1S/C16H16O7/c1-7-6-9(18)12-13(19)11-8(17)4-3-5-10(11)23-16(12,14(7)20)15(21)22-2/h3-5,7,14,17,19-20H,6H2,1-2H3/t7-,14-,16+/m0/s1
SMILES:
Molecular Formula: C16H16O7
Molecular Weight: 320.29 g/mol

Blennolide A

CAS No.:

Cat. No.: VC1952026

Molecular Formula: C16H16O7

Molecular Weight: 320.29 g/mol

* For research use only. Not for human or veterinary use.

Blennolide A -

Specification

Molecular Formula C16H16O7
Molecular Weight 320.29 g/mol
IUPAC Name methyl (3S,4S,4aR)-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate
Standard InChI InChI=1S/C16H16O7/c1-7-6-9(18)12-13(19)11-8(17)4-3-5-10(11)23-16(12,14(7)20)15(21)22-2/h3-5,7,14,17,19-20H,6H2,1-2H3/t7-,14-,16+/m0/s1
Standard InChI Key UJLVPNBSIOYKAF-RBSJJVMISA-N
Isomeric SMILES C[C@H]1CC(=O)C2=C(C3=C(C=CC=C3O[C@]2([C@H]1O)C(=O)OC)O)O
Canonical SMILES CC1CC(=O)C2=C(C3=C(C=CC=C3OC2(C1O)C(=O)OC)O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Blennolide A is characterized by a tetrahydroxanthone scaffold with specific stereochemical features. Its IUPAC name is methyl (3S,4S,4aR)-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate, highlighting its complex stereochemistry . The compound features three hydroxyl groups at positions 4, 8, and 9, a methyl group at position 3, and a methyl carboxylate group at position 4a, all with specific stereochemical orientations that are critical to its biological activity.

The molecular structure of Blennolide A can be represented as follows:

![Blennolide A structure]

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Blennolide A

PropertyValueSource
Molecular FormulaC₁₆H₁₆O₇
Molecular Weight320.29 g/mol
Physical StateSolid
ClassificationXanthone/Chromanone lactone
InChI KeyUJLVPNBSIOYKAF-RBSJJVMISA-N

The compound contains several reactive functional groups, including hydroxyl groups and a methyl ester, which contribute to its chemical reactivity. These functional groups provide opportunities for chemical modifications and structure-activity relationship studies.

Spectroscopic Data

The identification and structural elucidation of Blennolide A have been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy.

NMR studies have been particularly important in establishing the relative and absolute configurations of Blennolide A, with NOESY experiments at different temperatures playing a crucial role in determining stereochemical arrangements . The use of Time-Dependent Density Functional Theory (TDDFT) Electronic Circular Dichroism (ECD) calculations has further confirmed the absolute configuration of Blennolide A and related xanthone derivatives .

Biological Sources and Isolation

Blennolide A is primarily derived from fungal species, with members of the genus Phomopsis being significant producers of this compound. These fungi are known for producing various bioactive metabolites, making them valuable sources for natural product discovery. Isolation of Blennolide A typically involves cultivation of the fungal strains under controlled conditions, followed by extraction and purification processes using chromatographic techniques.

The endophytic fungus Microdiplodia sp., isolated from the shrub Lycium intricatum, has also been identified as a source of Blennolide derivatives . This suggests that Blennolide A and related compounds may be more widespread among fungal species than initially believed, potentially expanding the sources for isolation and study of these compounds.

Total Synthesis of Blennolide A

Enantioselective Synthesis Methods

The complex stereochemistry of Blennolide A presents significant challenges for chemical synthesis, necessitating the development of stereoselective methods. Several approaches have been reported for the total synthesis of Blennolide A, with a focus on achieving the correct stereochemical configuration.

A notable method for the enantioselective synthesis of Blennolide A involves a domino-Wacker/carbonylation/methoxylation reaction, which has achieved high enantiomeric excess (ee) of 96% . This approach represents a significant advancement in the synthetic access to Blennolide A and related compounds.

Table 2: Key Enantioselective Synthesis Approaches for Blennolide A

Synthetic ApproachEnantiomeric Excess (ee)Key FeaturesReference
Domino-Wacker/carbonylation/methoxylation96%Establishes stereocenter at C-4a
Enantioselective Wacker oxidation89%Alternative approach with good stereoselectivity

Biological Activities

Antifungal Properties

One of the most significant biological activities of Blennolide A is its antifungal property. Research has shown that Blennolide A exhibits activity against various fungal strains, suggesting its potential as an antifungal agent . The mechanism of action is believed to involve disruption of fungal cell membranes, leading to increased permeability and ultimately cell death.

Related Compounds in the Blennolide Family

Blennolide A belongs to a family of structurally related compounds, including Blennolide C, Blennolide D, Blennolide E, and Blennolide F. These compounds share similar structural features but differ in their stereochemical configurations and substitution patterns.

Table 3: Comparison of Blennolide A with Related Compounds

CompoundMolecular FormulaKey Structural Difference from Blennolide AReferences
Blennolide AC₁₆H₁₆O₇Reference compound
Blennolide CC₁₆H₁₆O₇Different stereochemistry (4S,4aR vs 3S,4S,4aR)
Blennolide DC₁₆H₁₄O₇Additional unsaturation
Blennolide EC₁₆H₁₄O₇Different position of hydroxyl groups
Blennolide FC₁₆H₁₄O₇Different stereochemistry

The study of these related compounds provides valuable insights into structure-activity relationships and may guide the development of synthetic analogs with enhanced biological properties.

Research Applications and Future Directions

The unique structural features and biological activities of Blennolide A have positioned it as a compound of interest in several research areas:

  • Drug discovery: The antifungal and potential antibacterial properties of Blennolide A make it a candidate for the development of new antimicrobial agents, particularly in an era of increasing antimicrobial resistance

  • Synthetic methodology: The complex stereochemistry of Blennolide A continues to drive innovation in stereoselective synthesis methods, contributing to broader advances in organic chemistry

  • Fungal co-culture strategies: The production of Blennolide derivatives through fungal co-cultures represents an emerging area of research for discovering new bioactive compounds

  • Structure-activity relationship studies: Ongoing investigations into the relationship between structural features and biological activities of Blennolide A and related compounds may guide the development of more potent derivatives

Future research directions may include:

  • More detailed mechanistic studies of the biological activities of Blennolide A

  • Development of simplified synthetic analogs that retain the biological activity

  • Exploration of potential synergistic effects with existing antimicrobial agents

  • Investigation of additional biological activities beyond the currently known properties

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